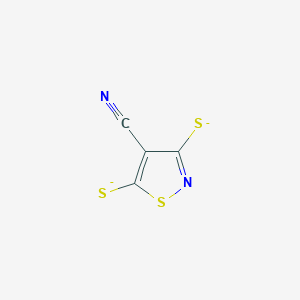
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate is a chemical compound with the molecular formula C4N2S3•2Na•4H2O. It is primarily used in biochemical research, particularly in the field of proteomics. This compound is known for its unique structure, which includes a cyano group and two thiolate groups attached to an isothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate typically involves the reaction of 4-cyanoisothiazole with sodium thiolate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the hydrate form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiolate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted isothiazoles.
Scientific Research Applications
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity. This interaction is crucial in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
- Disodium 4-cyanoisothiazole-3,5-dithiolate
- Sodium 4-cyanoisothiazole-3,5-bis(thiolate)
- Disodium:4-cyano-1,2-thiazole-3,5-dithiolate:tetrahydrate
Comparison: Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate is unique due to its hydrate form, which can influence its reactivity and solubility. Compared to its anhydrous counterparts, the hydrate form may have different physical properties and stability, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C4N2S3-2 |
|---|---|
Molecular Weight |
172.3 g/mol |
IUPAC Name |
4-cyano-1,2-thiazole-3,5-dithiolate |
InChI |
InChI=1S/C4H2N2S3/c5-1-2-3(7)6-9-4(2)8/h8H,(H,6,7)/p-2 |
InChI Key |
LTQJEHXKCKJJSU-UHFFFAOYSA-L |
Canonical SMILES |
C(#N)C1=C(SN=C1[S-])[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















